molecular formula C19H17N3O2 B2566372 2-[3-(phenoxymethyl)azetidine-1-carbonyl]quinoxaline CAS No. 2034443-09-7

2-[3-(phenoxymethyl)azetidine-1-carbonyl]quinoxaline

Cat. No.: B2566372
CAS No.: 2034443-09-7
M. Wt: 319.364
InChI Key: DDOYIGMJCXUTRY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(phenoxymethyl)azetidine-1-carbonyl]quinoxaline typically involves multiple steps, starting with the preparation of the azetidine ring. . This reaction is efficient for synthesizing functionalized azetidines. The phenoxymethyl group can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of azetidines often involves the use of ring-opening polymerization techniques, which can be controlled to produce polymers with specific properties . The quinoxaline moiety can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, followed by further functionalization to introduce the azetidine ring .

Chemical Reactions Analysis

Types of Reactions

2-[3-(phenoxymethyl)azetidine-1-carbonyl]quinoxaline undergoes various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form N-oxides.

    Reduction: The quinoxaline ring can be reduced to dihydroquinoxaline derivatives.

    Substitution: The phenoxymethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of azetidine.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted azetidine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(phenoxymethyl)azetidine-1-carbonyl]quinoxaline is unique due to its combination of azetidine and quinoxaline moieties, which confer both high reactivity and biological activity. This dual functionality makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

[3-(phenoxymethyl)azetidin-1-yl]-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c23-19(18-10-20-16-8-4-5-9-17(16)21-18)22-11-14(12-22)13-24-15-6-2-1-3-7-15/h1-10,14H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOYIGMJCXUTRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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